REACTION_CXSMILES
|
S(O)(O)(=O)=[O:2].C(N1C[CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11]C1)(=N)N.[OH-:22].[Na+]>C(O)C>[CH3:11][N:12]([CH:15]=[C:16]1[C:21](=[O:22])[CH2:20][CH2:19][CH2:18][C:17]1=[O:2])[CH3:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(N)(=N)N1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40 mmol | |
AMOUNT: MASS | 6.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |